molecular formula C10H10O2 B149221 Methyl cinnamate CAS No. 1754-62-7

Methyl cinnamate

Cat. No. B149221
CAS RN: 1754-62-7
M. Wt: 162.18 g/mol
InChI Key: CCRCUPLGCSFEDV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl cinnamate is a natural flavor compound found in Zanthoxylum armatum, known for its antimicrobial properties and ability to inhibit tyrosinase, an enzyme involved in melanin production. It has a fruity balsamic odor, making it a valuable ingredient in perfumes and cosmetics .

Synthesis Analysis

Methyl cinnamate can be synthesized through various chemical and biological methods. Electrochemical fluorination of methyl cinnamates has been shown to yield diastereoisomeric mixtures of fluorinated compounds . Additionally, a biosynthetic pathway has been established in engineered Escherichia coli, allowing for the production of methyl cinnamate from glucose. This biotechnological approach has been optimized to increase the yield of methyl cinnamate, highlighting the potential for microbial cell factories in its production . Furthermore, palladium-catalyzed carbomethoxylation of styrene has been used to synthesize methyl cinnamate under mild conditions .

Molecular Structure Analysis

The molecular structure of methyl cinnamate includes a phenyl ring and an ester functional group. The presence of substituents on the phenyl ring can influence the reactivity and properties of the compound. For instance, ortho-substituted methyl cinnamates show different reactivity patterns when reacting with lithium dimethylcuprate .

Chemical Reactions Analysis

Methyl cinnamate participates in various chemical reactions. It can undergo radical copolymerization with maleic anhydride to form alternating copolymers, which can be further modified post-polymerization . The interaction of methyl cinnamate with bovine serum albumin (BSA) has been studied, showing that it forms a complex with BSA, which is influenced by pH and is enthalpically driven .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl cinnamate have been characterized in several studies. For instance, the isotope ratios of hydrogen and carbon in methyl cinnamate have been determined using isotope ratio mass spectrometry, providing insights into the authenticity of its sources . The thermal properties of polymers derived from methyl cinnamate have been analyzed, revealing good thermal stability due to the rigid main-chain structures .

Relevant Case Studies

Methyl cinnamate has been studied for its antiadipogenic activity, where it was found to inhibit adipocyte differentiation in 3T3-L1 preadipocytes through the CaMKK2-AMPK signaling pathway . This highlights its potential therapeutic applications in metabolic disorders. Additionally, the biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum has been characterized, providing insights into the evolution of cinnamic acid methyltransferase and the convergent evolution of methyl (E)-cinnamate biosynthesis in land plants .

Scientific Research Applications

  • Anti-Adipogenic Activity : Methyl cinnamate inhibits adipocyte differentiation in 3T3-L1 preadipocytes, primarily through the activation of the CaMKK2-AMPK signaling pathway, suggesting its potential role in controlling obesity and related metabolic disorders (Chen et al., 2012).

  • Biosynthesis in Plants : In liverworts like Conocephalum salebrosum, methyl cinnamate is synthesized by cinnamic acid methyltransferase (CAMT). This process illustrates convergent evolution in bryophytes and flowering plants for producing this compound (Zhang et al., 2019).

  • Microbial Production : Engineered Escherichia coli has been used to biosynthesize methyl cinnamate from glucose, indicating the feasibility of microbial production of this compound for industrial applications (Guo et al., 2022).

  • Protein Interaction : The interaction of methyl cinnamate with bovine serum albumin (BSA) is enthalpically driven, highlighting its potential relevance in the food industry (Nunes et al., 2017).

  • Cinnamamide Derivatives : Modifications of methyl cinnamate to create cinnamamide derivatives have shown increased α-glucosidase inhibitory activities, which are beneficial for antidiabetic applications (Ernawati et al., 2020).

  • Anti-Cancer Properties : Derivatives of methyl cinnamate, like metil 2-cinnamamido-3-hydroxy propanoate, have shown inhibitory activity against P388 leukemia cells, suggesting potential anti-cancer applications (Ernawati et al., 2014).

  • Antimicrobial and Antioxidant Activity : Methyl cinnamate exhibits significant antifungal, antiaflatoxin, and antioxidant activities, as well as potential as a plant-based antimicrobial agent for post-harvest applications (Prakash et al., 2012).

  • Larvicidal and Ecotoxicity : Methyl cinnamate demonstrates effective larvicidal activity against Aedes aegypti and has been evaluated for its safety and low toxicity, making it a potential alternative to synthetic pesticides (Fujiwara et al., 2017).

  • Antimicrobial Potency : Methyl cinnamate and its derivatives have shown antimicrobial activity against various bacteria and fungi, indicating its potential as an antimicrobial agent (Stefanović et al., 2015).

  • Pharmacological Effects on Pre-Osteoblasts : Methyl cinnamate affects cell survival, migration, and differentiation in pre-osteoblasts, suggesting potential applications in treating bone diseases (Park et al., 2020).

Safety And Hazards

Methyl cinnamate is moderately toxic by ingestion . The oral LD50 for rats is 2610 mg/kg . It is combustible as a liquid, and when heated to decomposition it emits acrid smoke and irritating fumes .

Future Directions

The development of environmentally friendly and efficient synthetic methods for methyl cinnamate is a growing interest in the field of organic chemistry . One potential future idea could be the exploration of different substrate scope and functional group compatibility in the electro-organic synthesis of methyl cinnamate derivatives via the Heck reaction .

properties

IUPAC Name

methyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRCUPLGCSFEDV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044314
Record name Methyl (E)-cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS], Colourless crystalline mass, fruity balsamic odour
Record name 2-Propenoic acid, 3-phenyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl cinnamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Methyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Methyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.04 [mmHg]
Record name Methyl cinnamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methyl cinnamate

CAS RN

103-26-4, 1754-62-7
Record name Methyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl trans-cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl cinnamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-phenyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl (E)-cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1754-62-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533CV2ZCQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of neutral alumina (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 96% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A homogeneous mixture containing cinnamyl alcohol (7.5 mmol), DDQ (22.5 mmol), MeOH (20 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 86% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods III

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═CH3) is isolated in 98% yield. 1H-NMR (CDCl3, 300 MHz) δ7.56 (1H, d, J=16.55 Hz), 7.34 (2H, m), 7.21 (3H, m), 6.31 (1H, d, J=16.55 Hz), 3.64 (3H, s); 13C-NMR (CDCl3, 75.4 MHz) δ167.2, 144.7, 134.3, 130.2, 128.8, 128.0, 117.8, 51.5.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods IV

Procedure details

Charged in an autoclave having an inner capacity of 200 ml, were 16.32 g (209 millimoles) of benzene, 1.745 g (20.26 millimoles) of methyl acrylate and 19.4 mg (0.026 millimole) of Rh4 (CO)12, followed by supply of 60 ml of ethyl acetate. Carbon monoxide under 30 kg/cm2 was introduced into the autoclave and reaction was carried out at 220° C. for 6 hours to obtain 0.197 g (1.22 millimoles) of methyl cinnamate. The yield of methyl cinnamate was 6% based on methyl acrylate and 1170% based on the Rh atom.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
1.745 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl cinnamate
Reactant of Route 2
Reactant of Route 2
Methyl cinnamate
Reactant of Route 3
Reactant of Route 3
Methyl cinnamate
Reactant of Route 4
Reactant of Route 4
Methyl cinnamate
Reactant of Route 5
Reactant of Route 5
Methyl cinnamate
Reactant of Route 6
Reactant of Route 6
Methyl cinnamate

Citations

For This Compound
10,700
Citations
KM Krokidi, MAP Turner, PAJ Pearcy… - Molecular Physics, 2021 - Taylor & Francis
Methyl cinnamate (MC) is an ester within the cinnamate family. Recent time-resolved gas-phase studies have suggested that upon excitation to its first singlet ππ* (1 1 ππ*) state, there …
Number of citations: 8 www.tandfonline.com
FD Lewis, SL Quillen, JE Elbert, S Schneider… - … of Photochemistry and …, 1989 - Elsevier
The fluorescence lifetimes of methyl cinnamate and methyl indenoate have been investigated by means of picosecond laser spectroscopy. Values of <3 ps and 15 ± 2 ps for these …
Number of citations: 22 www.sciencedirect.com
SP Bhatia, GA Wellington, J Cocchiara, J Lalko… - Food and chemical …, 2007 - Elsevier
… Male and female Sprague-Dawley albino rats (5/dose) with initial body weights of 150–250 g were dosed via gavage with methyl cinnamate at dose levels up to 6.0 g/kg/bodyweight …
Number of citations: 37 www.sciencedirect.com
IMS Fahelbum, SP James - Toxicology, 1977 - Elsevier
… intervals after dosage with methyl cinnamate or cinnamic acid … which had been dosed with methyl cinnamate. No qualitative or … metabolite of both cinnamic acid and methyl cinnamate. …
Number of citations: 33 www.sciencedirect.com
GM Fujiwara, V Annies, CF de Oliveira, RA Lara… - Ecotoxicology and …, 2017 - Elsevier
… Considering the repellent activity of linalool and methyl cinnamate used in combination and … evaluate the larvicidal activity of methyl cinnamate, linalool, and methyl cinnamate/linalool in …
Number of citations: 71 www.sciencedirect.com
CK Sharma, SS Kanwar - Research Journal of Recent Sciences, 2012 - isca.me
Methyl cinnamate was synthesized by the reaction of m licheniformis MTCC-10498. The silica-bound lipase equimolar ratio (100 mM each) in DMSO. Moreover, p was synthesized by …
Number of citations: 33 www.isca.me
T Tanaka, O Vogl - Polymer Journal, 1974 - nature.com
… Trans-methyl cinnamate (mp 37C) was used without … Our methyl cinnamate had a level of impurities of about 0.1% … specific objective of preparing a poly(methyl cinnamate), we did not …
Number of citations: 47 www.nature.com
YY Chen, MH Lee, CC Hsu, CL Wei… - Journal of Agricultural …, 2012 - ACS Publications
… effect of methyl cinnamate on adipogenesis in 3T3-L1 preadipocytes. Methyl cinnamate markedly … In this study, we used the 3T3-L1 cell model and found that methyl cinnamate inhibited …
Number of citations: 65 pubs.acs.org
RC Padalia, RS Verma, A Chauhan… - Records of Natural …, 2017 - acgpubs.org
… (36.6–66.4%), linalool (11.2–43.8%), and (Z)-methyl cinnamate (5.4-7.6%) as … -methyl cinnamate and linalool. Seed setting stage was optimized for harvesting (E)-methyl cinnamate rich …
Number of citations: 32 www.acgpubs.org
D Guo, S Wu, X Fu, H Pan - Journal of Agricultural and Food …, 2022 - ACS Publications
… microbial cell factories for the production of methyl cinnamate. In this study, we established … of methyl cinnamate from glucose. We further increased the methyl cinnamate production to …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.